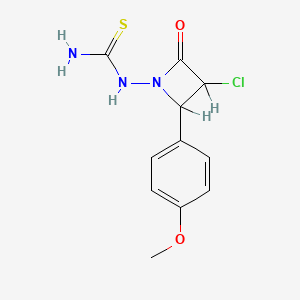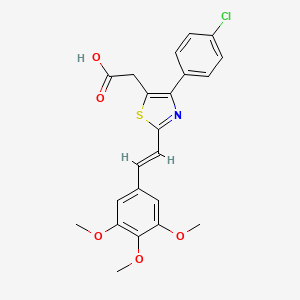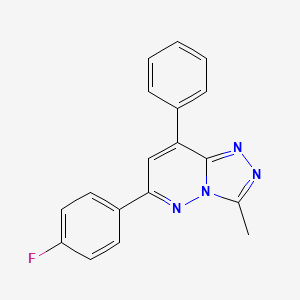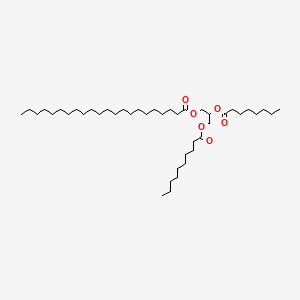
3-(Decanoyloxy)-2-(octanoyloxy)propyl docosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Decanoyloxy)-2-(octanoyloxy)propyl docosanoate is a complex ester compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Decanoyloxy)-2-(octanoyloxy)propyl docosanoate typically involves esterification reactions. The process begins with the reaction of docosanoic acid with glycerol in the presence of decanoic acid and octanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and crystallization to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Decanoyloxy)-2-(octanoyloxy)propyl docosanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Ester groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Decanoyloxy)-2-(octanoyloxy)propyl docosanoate has diverse applications in scientific research:
Chemistry: Used as a model compound in esterification and transesterification studies.
Biology: Investigated for its role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential in creating biocompatible materials for medical implants and drug delivery.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of 3-(Decanoyloxy)-2-(octanoyloxy)propyl docosanoate involves its interaction with lipid membranes and enzymes. The ester groups can be hydrolyzed by lipases, releasing fatty acids and glycerol, which can then participate in various metabolic pathways. The long-chain fatty acids can integrate into lipid bilayers, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Hexanoyloxy)-2-(butanoyloxy)propyl palmitate
- 3-(Octanoyloxy)-2-(hexanoyloxy)propyl stearate
- 3-(Dodecanoyloxy)-2-(octanoyloxy)propyl myristate
Uniqueness
3-(Decanoyloxy)-2-(octanoyloxy)propyl docosanoate is unique due to its specific combination of long-chain fatty acids, which confer distinct physical and chemical properties. Its long-chain structure provides enhanced stability and hydrophobicity, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
138555-37-0 |
|---|---|
Molekularformel |
C43H82O6 |
Molekulargewicht |
695.1 g/mol |
IUPAC-Name |
(3-decanoyloxy-2-octanoyloxypropyl) docosanoate |
InChI |
InChI=1S/C43H82O6/c1-4-7-10-13-15-16-17-18-19-20-21-22-23-24-25-26-28-31-33-36-42(45)48-39-40(49-43(46)37-34-29-12-9-6-3)38-47-41(44)35-32-30-27-14-11-8-5-2/h40H,4-39H2,1-3H3 |
InChI-Schlüssel |
GEGLFISHBIKVOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


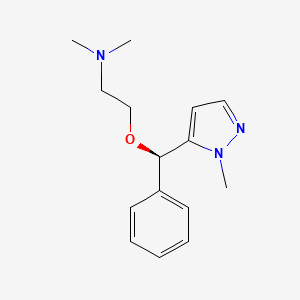
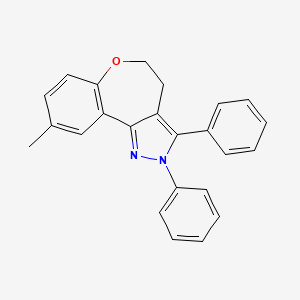
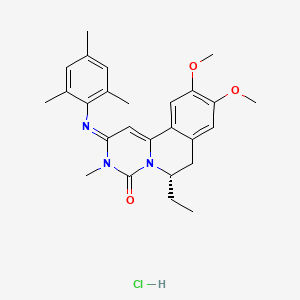

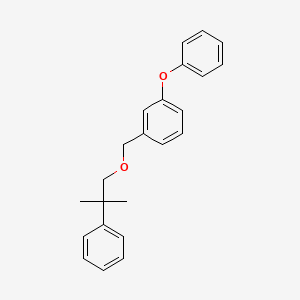
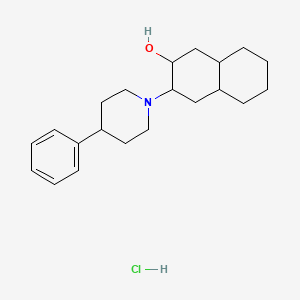

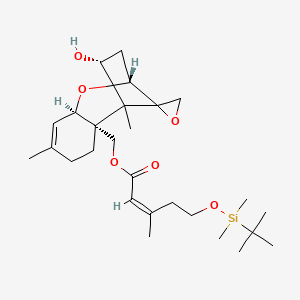
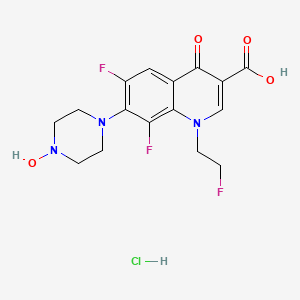

![(12E)-4-chloro-12-(2-methoxyethoxymethylidene)-8-methyl-7,7-dioxo-11-pyridin-2-yl-13-oxa-3,7λ6-dithia-8,11-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-trien-10-one](/img/structure/B12728953.png)
